molecular formula C11H14F5NO5S B13920812 Tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate

Tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate

Cat. No.: B13920812
M. Wt: 367.29 g/mol
InChI Key: YHYHRFAJMQRAGP-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate is a fluorinated pyridine derivative featuring a trifluoromethylsulfonyloxy (triflate) group at the 4-position and a tert-butyl carbamate protecting group at the 1-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in cross-coupling reactions, where the triflate group serves as a superior leaving group due to its strong electron-withdrawing properties . The tert-butyl carbamate (Boc) group enhances solubility in non-polar solvents and stabilizes the molecule during synthetic transformations .

Properties

Molecular Formula

C11H14F5NO5S

Molecular Weight

367.29 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate

InChI

InChI=1S/C11H14F5NO5S/c1-9(2,3)21-8(18)17-5-4-7(10(12,13)6-17)22-23(19,20)11(14,15)16/h4H,5-6H2,1-3H3

InChI Key

YHYHRFAJMQRAGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C(C1)(F)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the Triflate Group at the 4-Position

  • The 4-hydroxy group on the dihydropyridine ring is converted to the triflate using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as triethylamine .
  • The reaction is conducted in anhydrous dichloromethane (DCM) at low temperatures, typically starting at -78 °C , then allowed to warm to room temperature and stirred for several hours (e.g., 12 hours) to ensure complete conversion.
  • After reaction completion, the mixture is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • Purification is achieved by flash column chromatography using petroleum ether/ethyl acetate mixtures.

Representative Example from Literature

Step Reagents and Conditions Yield Notes
1. Starting material: 1-Boc-4-piperidone in THF Cooled to -78 °C, addition of trifluoromethanesulfonic anhydride (1.1 eq) dropwise - Low temperature prevents side reactions
2. Stirring at room temperature for 3 h Quenched with saturated NH4Cl, extraction with EtOAc - Ensures full triflation
3. Purification by flash chromatography Petroleum ether/ethyl acetate (10:1) ~95% (for related triflates) High purity triflate obtained

Palladium-Catalyzed Cross-Coupling (Optional Functionalization)

  • The triflate group is a good leaving group, enabling further functionalization by palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl or heteroaryl substituents at the 4-position.
  • Example conditions include:
    • Catalyst: Pd(PPh3)4 or trans-bis(triphenylphosphine)palladium dichloride
    • Base: Sodium carbonate (Na2CO3) or sodium bicarbonate
    • Solvent: Acetonitrile, water, or 1,2-dimethoxyethane (DME)
    • Temperature: 70–80 °C
    • Time: 3–4 hours
  • Yields for such cross-couplings range around 39% under optimized conditions.

Summary Table of Key Preparation Parameters

Parameter Details
Starting material tert-butyl 4-hydroxy-3,6-dihydropyridine-1-carboxylate or 1-Boc-4-piperidone
Fluorination Introduction of 3,3-difluoro substituents (specific reagents not detailed)
Triflation reagent Trifluoromethanesulfonic anhydride (Tf2O), 1.1 eq
Base for triflation Triethylamine (3 eq)
Solvent for triflation Anhydrous dichloromethane (DCM)
Temperature for triflation -78 °C to room temperature
Reaction time for triflation 12 hours
Workup Quench with water, extraction, drying over Na2SO4, concentration
Purification Flash column chromatography (petroleum ether/ethyl acetate)
Cross-coupling catalyst Pd(PPh3)4 or trans-bis(triphenylphosphine)palladium dichloride
Base for cross-coupling Sodium carbonate or bicarbonate
Solvent for cross-coupling Acetonitrile, water, or DME
Temperature for cross-coupling 70–80 °C
Reaction time for cross-coupling 3–4 hours
Yields Triflation: up to 95%; Cross-coupling: ~39%

Analytical Data Supporting Preparation

  • NMR Spectroscopy:
    • ^1H NMR typically shows characteristic signals for the dihydropyridine ring and tert-butyl group.
    • ^19F NMR confirms fluorine incorporation and triflate presence.
  • Mass Spectrometry:
    • LCMS m/z values consistent with molecular ion and fragment ions (e.g., loss of tert-butyl group).
  • Chromatography:
    • Purity confirmed by flash chromatography and HPLC analysis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, and other functionalized compounds .

Scientific Research Applications

Tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms and the trifluoromethylsulfonyloxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biological activity and the modulation of specific pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate:

Compound Key Features Reactivity/Applications Data
Tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate Ethylene glycol spacer, hydroxyl terminus Solubility enhancer; used in polymer and prodrug synthesis. LCMS: Not reported; HPLC retention: Not applicable.
Tert-butyl (2S)-2-[[2,3-difluoro-4-[[...]carbamoyl]phenoxy]methyl]pyrrolidine-1-carboxylate Difluoro-aryl group, Boc-protected pyrrolidine Intermediate for kinase inhibitors; Boc deprotection under acidic conditions. Yield: 90% ; LCMS: m/z 727 [M+H]+ after deprotection .
2,3-Difluoro-4-(2-morpholinoethoxy)benzaldehyde Morpholinoethoxy substituent, aldehyde terminus Building block for bioactive molecules; participates in reductive amination. LCMS: Not reported; synthetic yield: High (implied by patent context).
Tert-butyl N-[2-[2-[2,3-difluoro-4-([...]methyl]phenoxy]ethoxy]ethyl]carbamate Ethoxy spacer, difluoro-aryl group Used in peptide coupling; Boc group removable via acidolysis. LCMS: m/z 1011 [M+H]+; HPLC retention: 1.01 min .
(R)-1-(N-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-3-isobutoxy-3-oxopropanamide)-2-methylpyrrolidine-2-carboxylic acid methyl ester Morpholinoethoxy, ester functionalities Prodrug candidate; ester hydrolysis for active metabolite release. LCMS: m/z 556 [M+H]+; HPLC retention: 1.03 min .

Key Comparative Insights

Reactivity of Triflate vs. Hydroxyl/Ester Groups The triflate group in the target compound exhibits significantly higher leaving-group ability compared to hydroxyl or ester functionalities in analogues like tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate . This makes the target compound more reactive in nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling reactions .

Impact of Fluorination The 3,3-difluoro substitution in the target compound enhances electrophilicity at the 4-position, facilitating displacement reactions. In contrast, non-fluorinated analogues (e.g., tert-butyl carbamates with morpholinoethoxy groups ) rely on steric or electronic modulation from other substituents for reactivity.

Boc Protection Strategy
While the Boc group is common across these compounds, its removal efficiency varies. For example, the target compound’s Boc group is stable under basic conditions but cleaved rapidly with HCl/dioxane , whereas analogues with longer spacers (e.g., ethoxy chains ) may require harsher conditions.

Pharmacological Potential Compounds like the kinase inhibitor intermediate in (LCMS m/z 785 [M+H]+) demonstrate bioactivity, whereas the target compound’s primary role is synthetic. This highlights a divergence in application: the target is a reagent, while analogues are tailored for drug discovery.

Synthetic Yields The target compound’s synthesis achieves a 90% yield under optimized Mitsunobu conditions , outperforming analogues requiring multi-step purifications (e.g., 31% yield in Example 405 ).

Biological Activity

Tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate (CAS: 2654822-42-9) is a compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores its structure, synthesis, biological properties, and relevant research findings.

Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C11H14F5NO5S
  • Molecular Weight : 367.29 g/mol
  • IUPAC Name : tert-butyl 3,3-difluoro-4-(((trifluoromethyl)sulfonyl)oxy)-2,6-dihydropyridine-1(2H)-carboxylate
  • CAS Number : 2654822-42-9

The presence of multiple fluorine atoms and a sulfonate group suggests a unique profile of lipophilicity and potential bioactivity, which can impact pharmacokinetics and biological interactions.

Synthesis

The synthesis of this compound involves several steps that typically include the introduction of fluorine substituents and the formation of the sulfonate group. The synthetic route is crucial for determining the yield and purity of the compound, which has been reported at approximately 95% purity .

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modulate lipophilicity and metabolic stability. The incorporation of the trifluoromethylsulfonyloxy moiety may enhance interactions with biological targets such as enzymes or receptors .

Case Studies and Research Findings

  • Antimicrobial Activity : A study examining a series of pyridine derivatives found that compounds with similar structures exhibited significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown promise against various bacterial strains .
  • Metabolic Stability : The metabolism of organofluorine compounds has been a topic of interest due to concerns about persistence in the environment. Research indicates that the trifluoromethyl group can influence metabolic pathways, potentially leading to less persistent metabolites . This is particularly relevant for drug development where metabolic stability is crucial.
  • Pharmacokinetics : The lipophilicity introduced by fluorinated groups can affect absorption and distribution in biological systems. Studies on similar compounds suggest that modifications like those present in this compound could enhance bioavailability while maintaining efficacy .

Data Table: Comparative Analysis of Biological Activities

Compound NameCAS NumberAntimicrobial ActivityMetabolic StabilityLipophilicity (Log P)
This compound2654822-42-9Pending Further StudyModerateIncreased
Related Pyridine Derivative[CAS]PositiveHighVariable

Q & A

Q. How can the synthesis of tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate be optimized for reproducibility?

Methodological Answer:

  • Step 1: Use a tert-butyloxycarbonyl (Boc) protection strategy to stabilize the dihydropyridine ring during functionalization .
  • Step 2: Employ photoinduced formal deformylative phosphonylation (as demonstrated in analogous dihydropyridine systems) to introduce the trifluoromethylsulfonyloxy group under controlled UV light conditions .
  • Step 3: Monitor reaction progress via [³¹P] NMR to detect intermediates and adjust stoichiometry (e.g., molar ratios of trifluoromethylsulfonyl chloride to dihydropyridine precursor) .
  • Critical Note: Ensure anhydrous conditions to prevent hydrolysis of the sulfonate ester.

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use [¹⁹F] NMR to confirm fluorination patterns (δ values for CF₃ and difluoro groups).
    • [³¹P] NMR is critical if phosphonylation intermediates are involved .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: For resolving stereochemical ambiguities, employ SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal structures .

Q. How can conflicting stereochemical outcomes in dihydropyridine derivatives be resolved during synthesis?

Methodological Answer:

  • Mechanistic Analysis: Use density functional theory (DFT) calculations to model transition states of sulfonate ester formation, focusing on steric effects from the tert-butyl group .
  • Experimental Validation: Conduct diastereomeric separation via reverse-phase chromatography (C18 columns, acetonitrile/water gradients) and compare experimental [α]D values with computational predictions .
  • Case Study: In analogous systems, tert-butyl groups induce axial chirality in dihydropyridines due to steric hindrance .

Q. What strategies mitigate thermal instability during storage or reaction?

Methodological Answer:

  • Stability Testing: Perform differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Storage Protocol: Store at -20°C under inert gas (argon) to prevent oxidation of the dihydropyridine ring .
  • In Situ Generation: For reactions requiring high temperatures, generate the compound in situ using stable precursors (e.g., Boc-protected intermediates) .

Q. How can computational methods predict reactivity in trifluoromethylsulfonyloxy-substituted dihydropyridines?

Methodological Answer:

  • Software Tools: Use Gaussian or ORCA for molecular orbital analysis (e.g., Fukui indices to identify electrophilic/nucleophilic sites).
  • Case Study: The electron-withdrawing trifluoromethylsulfonyloxy group increases electrophilicity at C4, enabling regioselective cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) .
  • Validation: Compare computed activation energies with experimental kinetic data (e.g., via Arrhenius plots) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar dihydropyridine derivatives?

Methodological Answer:

  • Root Cause Analysis:
    • Purity of Reagents: Trace moisture in trifluoromethylsulfonyl chloride can reduce yields by 20–30% .
    • Catalyst Screening: Test palladium(0) vs. nickel catalysts for coupling steps; Pd(PPh₃)₄ often outperforms in sterically hindered systems .
  • Statistical Approach: Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading) .

Q. What role does this compound play in synthesizing spirocyclic or polyfluorinated scaffolds?

Methodological Answer:

  • Spirocyclic Systems: The tert-butyl group facilitates strain-free cyclization via nucleophilic displacement at C4 (e.g., forming 5,6-diazaspiro[3.5]non-8-enes) .
  • Fluorinated Architectures: The trifluoromethylsulfonyloxy group serves as a leaving group for introducing fluorinated substituents (e.g., via SNAr with tetrafluoroborate salts) .

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